![molecular formula C9H9BrN2 B1372456 4-(Bromomethyl)-1-methyl-1H-indazole CAS No. 1092961-03-9](/img/structure/B1372456.png)
4-(Bromomethyl)-1-methyl-1H-indazole
Overview
Description
4-(Bromomethyl)-1-methyl-1H-indazole, commonly referred to as BMMI, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a synthetic compound that has been used as a model compound, as well as a tool in the development of new molecules and technologies.
Scientific Research Applications
Corrosion Inhibition
4-(Bromomethyl)-1-methyl-1H-indazole and related heterocyclic diazoles have been investigated as corrosion inhibitors for iron in acidic environments. Studies reveal that these compounds decrease corrosion current and increase charge-transfer resistance, contributing to enhanced protective properties against corrosion in metals like iron (Babić-Samardžija et al., 2005).
Antimicrobial Applications
Unsymmetrical dendrimers containing indazole and 4-(bromomethyl)-1-methyl-1H-indazole as surface units have shown significant antimicrobial activities against human pathogenic bacteria. These compounds, synthesized via O-alkylation and amide coupling reactions, demonstrate the potential of indazole derivatives in antimicrobial research (Jayanthi & Rajakumar, 2017).
Antibacterial Activity
Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, derived from bromo-1H-indazoles, have been synthesized and exhibited notable antibacterial activity. These findings highlight the relevance of indazole derivatives in developing new antibacterial agents (Brahmeshwari et al., 2014).
Molecular Structure Studies
The molecular structure and properties of NH-indazoles, including fluorinated derivatives, have been extensively studied. Research in this area focuses on understanding the crystal structure, hydrogen bonding, and molecular interactions of indazoles, which is crucial for their application in various fields of chemistry (Teichert et al., 2007).
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSIVUQHLANBHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676671 | |
Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092961-03-9 | |
Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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